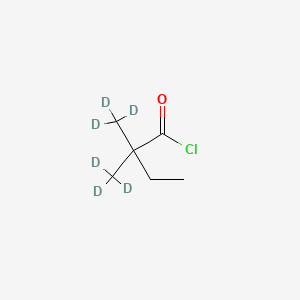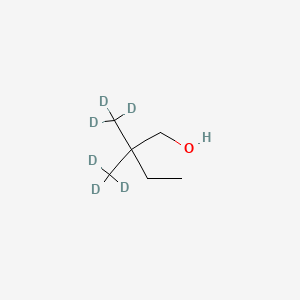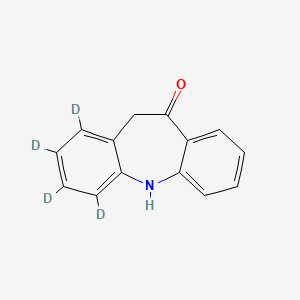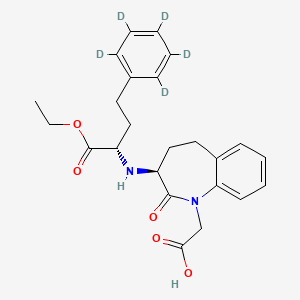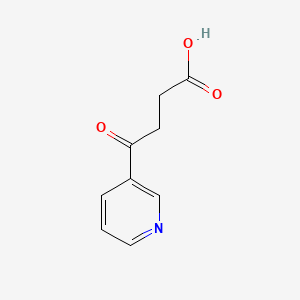
4-Oxo-4-(pyridin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid with the molecular formula C9H9NO3. It is a derivative of succinic acid, where one of the carboxy groups is replaced by a pyridin-3-yl group. This compound is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation. It is commonly found in the urine of smokers .
Preparation Methods
4-Oxo-4-(pyridin-3-yl)butanoic acid can be synthesized through the reaction of 3-pyridinecarboxaldehyde and acetaldehyde, followed by an acid-base neutralization reaction . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Oxo-4-(pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the pyridinyl group or the carboxylic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-4-(pyridin-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its role as a metabolite in biological systems, particularly in the context of nicotine metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.
Industry: It is used in the production of various chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Oxo-4-(pyridin-3-yl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. As a metabolite of nicotine, it is involved in the hydroxylation process catalyzed by cytochrome P-450 enzymes. This interaction affects various metabolic pathways and can influence the overall metabolic profile of an organism .
Comparison with Similar Compounds
4-Oxo-4-(pyridin-3-yl)butanoic acid can be compared with similar compounds such as:
4-Oxo-4-(pyridin-3-yl)butanal: This compound is a functional parent of this compound and shares similar structural features.
4-Oxo-4-(3-pyridyl)butyric acid: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific role as a nicotine metabolite and its involvement in tobacco-specific N-nitrosamine metabolism .
Properties
CAS No. |
1076199-29-5 |
|---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2 |
InChI Key |
YNRQRUZKFUEEAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2 |
Synonyms |
γ-Oxo-3-pyridinebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


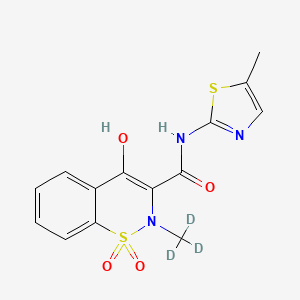


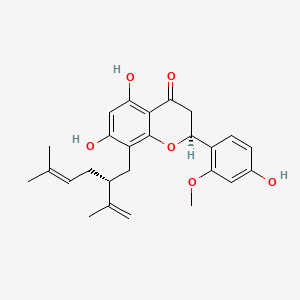
![Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B562393.png)
